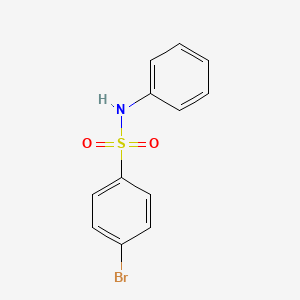

4-Bromo-N-phenylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJCYISOKHAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340364 | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-54-8 | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide (CAS: 7454-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N-phenylbenzenesulfonamide, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application in the development of novel therapeutics, particularly as a scaffold for translation initiation inhibitors.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a brominated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group. This structure makes it a valuable building block for creating more complex molecules through reactions such as cross-coupling at the bromine-substituted position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7454-54-8 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |

| Molecular Weight | 312.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point (Predicted) | 420.8 ± 47.0 °C | [1] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [1] |

| MDL Number | MFCD01136685 | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data based on available information for the compound and its close analogs.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons on the two aromatic rings. |

| ¹³C NMR | Resonances for the twelve carbon atoms, with the carbon attached to the bromine atom showing a characteristic shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for forming sulfonamide bonds. Two common and effective protocols are detailed below.

Synthesis from 4-Bromobenzenesulfonyl Chloride and Aniline

This is a traditional and widely used method for the synthesis of N-arylsulfonamides.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.[3]

-

Base Addition: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[3]

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Copper-Catalyzed Chan-Lam Coupling

An alternative modern approach involves the copper-catalyzed cross-coupling of a sulfonyl azide with an arylboronic acid.[4][5][6][7][8]

Experimental Protocol:

-

Reaction Setup: In a flask open to the air, combine 4-bromobenzenesulfonyl azide (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a copper(I) catalyst such as copper(I) chloride (CuCl, 10 mol%).[4][5]

-

Solvent: Add a suitable solvent, typically methanol.[4]

-

Reaction: Stir the mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: Inhibition of Translation Initiation

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. One notable area is the development of anticancer agents that function as inhibitors of translation initiation.[2]

The eukaryotic initiation factor 4F (eIF4F) complex plays a pivotal role in the initiation of cap-dependent translation, a process often deregulated in cancer.[9][10][11][12][13] Small molecules that can disrupt the interaction between the components of the eIF4F complex, particularly the interaction between eIF4E and eIF4G, are of significant interest as potential anticancer drugs.[9][10][11][12]

The arylsulfonamide scaffold, which can be derived from this compound, has been incorporated into novel hybrid molecules designed to inhibit this critical protein-protein interaction.[2] The bromo-substituent on the phenyl ring provides a convenient handle for further chemical modifications, such as Suzuki or other cross-coupling reactions, to build the final, more elaborate inhibitor.

The diagram above illustrates the canonical pathway of cap-dependent translation initiation, where the eIF4F complex assembles on the 5' cap of mRNA and recruits the ribosomal machinery. An arylsulfonamide-based inhibitor, synthesized from precursors like this compound, can disrupt the formation of the eIF4F complex, thereby inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine substituent make it an attractive starting material for the creation of diverse molecular architectures. The demonstrated utility of the arylsulfonamide scaffold in targeting critical cellular processes, such as translation initiation, underscores the importance of this compound in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this important chemical entity.

References

- 1. This compound [myskinrecipes.com]

- 2. a2bchem.com [a2bchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides | Semantic Scholar [semanticscholar.org]

- 9. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 4-Bromo-N-phenylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. Its core structure consists of a brominated benzene ring attached to a sulfonamide group, which is further substituted with a phenyl group.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 7454-54-8 |

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.18 g/mol |

| Melting Point | 116-117 °C |

| Boiling Point (Predicted) | 420.8 ± 47.0 °C |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ |

| Appearance | Solid |

Spectral Data

Below are the key spectral data for this compound, crucial for its identification and characterization.

Mass Spectrometry:

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M+) : m/z 311 (and 313 due to bromine isotopes)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | - | Protons on the phenyl and bromophenyl rings |

| N-H Proton | ~10.5 | Singlet (broad) | - | Sulfonamide N-H |

| ¹³C NMR | Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| C-Br | ~125 |

| C-S | ~140 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| S=O Asymmetric Stretch | 1320 - 1350 |

| S=O Symmetric Stretch | 1140 - 1160 |

Solubility Profile

The solubility of sulfonamides is influenced by their crystalline structure and the nature of the solvent. Generally, they exhibit low solubility in water and higher solubility in organic solvents. For this compound, a qualitative solubility profile is as follows:

-

Water : Sparingly soluble to insoluble.

-

Ethanol : Soluble, especially upon heating.

-

Dimethyl Sulfoxide (DMSO) : Readily soluble.[1]

-

Acetone : Soluble.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 4-bromobenzenesulfonyl chloride with aniline.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as 95% ethanol.[2]

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the crystals in a vacuum oven.

Biological Context and Signaling Pathways

Recent studies have highlighted the potential of arylsulfonamide derivatives as anticancer agents. One of the proposed mechanisms of action is the inhibition of translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.

Inhibition of the eIF4F Translation Initiation Complex

Cap-dependent translation initiation is a key regulatory node in gene expression and is orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex. This complex is composed of three main proteins: eIF4E, which binds to the 5' cap of mRNA; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that brings together eIF4E, eIF4A, and the mRNA.[3][4] The activity of the eIF4F complex is regulated by signaling pathways such as the PI3K/AKT/mTOR pathway.[3]

Small molecule inhibitors that disrupt the formation or function of the eIF4F complex are of significant interest as potential cancer therapeutics.[3] It has been reported that novel arylsulfoanilide-oxindole hybrids can act as anticancer agents by inhibiting translation initiation. This suggests that compounds like this compound could serve as a scaffold for the development of such inhibitors.

The following diagram illustrates the general workflow for synthesizing and characterizing a compound like this compound.

The diagram below illustrates a simplified model of the cap-dependent translation initiation pathway and indicates the potential point of inhibition by a small molecule inhibitor.

References

Spectroscopic Data of 4-Bromo-N-phenylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-N-phenylbenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Executive Summary

This compound is a sulfonamide derivative containing a brominated phenyl ring and an N-phenyl substituent. Its structural elucidation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents available spectroscopic data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close analogs. Due to the limited availability of dedicated public spectra for the title compound, data from structurally similar molecules are included for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~10.5 | Singlet (broad) | - |

| Ar-H (SO₂-C₆H₄-Br) | 7.6 - 7.8 | Multiplet | ~8-9 |

| Ar-H (NH-C₆H₅) | 7.0 - 7.4 | Multiplet | ~7-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~128 |

| C-S | ~140 |

| Aromatic C-H (SO₂-C₆H₄-Br) | ~129, ~132 |

| Aromatic C-H (NH-C₆H₅) | ~121, ~125, ~129 |

| C-N | ~137 |

Note: Predicted values are based on data from similar sulfonamide structures and established chemical shift increments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1150 - 1180 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| S-N Stretch | 900 - 950 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| [M]⁺ | 311/313 | Isotopic pattern for Br |

| [M-SO₂]⁺ | 247/249 | Isotopic pattern for Br |

| [C₆H₅N]⁺ | 92 | 100 |

| [C₆H₅]⁺ | 77 | High |

| [C₄H₃S]⁺ | 91 | Moderate |

| [BrC₆H₄SO₂]⁺ | 219/221 | Isotopic pattern for Br |

| [BrC₆H₄]⁺ | 155/157 | Isotopic pattern for Br |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample like this compound, direct insertion probe or LC-MS would be appropriate.

-

Ionization: Electron Ionization (EI) is a common technique for generating ions and inducing fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, resulting in a mass spectrum that plots relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis, it is recommended to acquire and analyze the spectra of a purified sample using the protocols outlined herein.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-phenylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N-phenylbenzenesulfonamide, a key intermediate in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data. It is intended to serve as a practical resource for professionals engaged in chemical research and pharmaceutical development. The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, making this synthesis a fundamental process in medicinal chemistry.[1]

Core Synthesis Route

The principal method for synthesizing this compound involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and aniline.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule attacks the highly electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

The overall chemical transformation is depicted below:

Physicochemical and Spectroscopic Data

The key physical and chemical properties of the target compound and its primary reactants are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7454-54-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [4][5] |

| Molecular Weight | 312.18 g/mol | [4][6] |

| Melting Point | 116-117 °C | [6] |

| Boiling Point | 420.8±47.0 °C (Predicted) | [6] |

| Density | 1.603±0.06 g/cm³ (Predicted) | [6] |

| Appearance | Solid |[5] |

Table 2: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | Electrophile |

| Aniline | C₆H₇N | 93.13 | Nucleophile |

| Pyridine | C₅H₅N | 79.10 | Base/Solvent |

Table 3: Representative Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|

| ~9.8-10.2 (s, 1H, -SO₂NH-) | ~141.0 (Ar-C) |

| ~7.7-7.9 (d, 2H, Ar-H ortho to SO₂) | ~137.5 (Ar-C) |

| ~7.5-7.7 (d, 2H, Ar-H ortho to Br) | ~132.5 (Ar-CH) |

| ~7.2-7.4 (m, 5H, Phenyl-H) | ~129.5 (Ar-CH) |

| ~128.0 (Ar-CH) | |

| ~125.0 (Ar-CH) | |

| ~121.0 (Ar-CH) |

Note: This table presents typical, expected chemical shifts. Actual experimental data may vary based on solvent and instrument conditions.

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound.

Objective: To synthesize this compound from 4-bromobenzenesulfonyl chloride and aniline.

Materials:

-

Aniline (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.05 eq)

-

Pyridine (as solvent)

-

Ice-cold water

-

Acetonitrile or Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring apparatus

-

Filtration equipment (Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine.

-

Addition of Reagent: To this solution, gradually add 4-bromobenzenesulfonyl chloride (1.05 equivalents) in portions while stirring. An exothermic reaction may be observed. Maintain the temperature as needed with an ice bath.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 70 °C) for approximately 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.[7] This will cause the product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[7] Wash the crude product with cold water to remove any remaining pyridine and other water-soluble impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or ethanol, to yield the final product as a crystalline solid.[7]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow, reaction mechanism, and a relevant biological pathway for the broader class of sulfonamides.

References

An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-N-phenylbenzenesulfonamide. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physical and chemical properties, stability profile, and key reactive characteristics, including protocols for common synthetic transformations.

Core Properties of this compound

This compound is a synthetic compound that belongs to the class of sulfonamides. Its structure, featuring a brominated phenyl ring attached to a sulfonamide backbone, makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [Myskinrecipes] |

| Molecular Weight | 312.18 g/mol | [Myskinrecipes] |

| CAS Number | 7454-54-8 | [Myskinrecipes] |

| Melting Point | 116-117 °C | [Myskinrecipes] |

| Boiling Point (Predicted) | 420.8 ± 47.0 °C | [Myskinrecipes] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [Myskinrecipes] |

| pKa (Estimated) | ~8.5 (by analogy to 4-chloro-N-phenylbenzenesulfonamide) | [PubChem] |

Stability Profile

This compound is generally stable under standard laboratory conditions. However, its stability is influenced by several factors:

-

pH: The sulfonamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than ester or amide bonds. Acid-catalyzed hydrolysis can occur, and the rate may be influenced by substituents on the aromatic rings.

-

Light: Aromatic sulfonamides can be photolabile. Photodegradation may involve cleavage of the sulfur-nitrogen bond. It is advisable to store the compound in amber vials or otherwise protected from light, especially for long-term storage or when in solution.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around three key areas: the bromo substituent on the phenyl ring, the acidic N-H proton of the sulfonamide, and the aromatic rings themselves.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.

This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure.

Experimental Protocol (General)

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃.

-

Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Experimental Protocol (General)

-

Combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 0.02-0.10 eq.), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq.) in a suitable solvent like DMF or acetonitrile.

-

Degas the mixture with an inert gas.

-

Heat the reaction to 80-120 °C until the starting material is consumed.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Heck Reaction Workflow.

This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.

Experimental Protocol (General)

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 0.02-0.10 eq.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

-

Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture to 80-110 °C.

-

Monitor the reaction until completion.

-

Cool the mixture, quench with water, and extract with an organic solvent.

-

Perform a standard aqueous workup, followed by drying of the organic phase and solvent removal.

-

Purify by column chromatography.

Caption: Buchwald-Hartwig Amination Workflow.

Reactions at the Sulfonamide N-H Group

The proton on the nitrogen of the sulfonamide is acidic and can be removed by a base. The resulting anion can participate in various reactions, such as alkylation or acylation.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing sulfonyl group can activate the ring to a certain extent, although typically stronger activating groups like nitro groups are required for facile SNAr. Reactions with strong nucleophiles under forcing conditions may lead to substitution of the bromine atom.

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound could be explored as inhibitors of various enzymes or as modulators of cell signaling pathways. For instance, many kinase inhibitors and G-protein coupled receptor (GPCR) ligands contain sulfonamide moieties. The bromo-substituent provides a convenient handle for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Below is a representative diagram of a generic kinase signaling pathway that is a common target for sulfonamide-based drugs.

Caption: Generic Kinase Signaling Pathway.

Safety Information

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The experimental protocols provided are general and may require optimization for specific substrates and reaction scales. Always consult the primary literature and perform a thorough risk assessment before conducting any chemical reaction.

4-Bromo-N-phenylbenzenesulfonamide: A Versatile Intermediate for the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N-phenylbenzenesulfonamide is a key synthetic intermediate, providing a versatile scaffold for the development of a wide array of biologically active compounds. Its unique structure, featuring a reactive bromine atom and a sulfonamide linkage, allows for facile diversification through modern cross-coupling methodologies. This technical guide explores the utility of this compound in the synthesis of novel molecules with potential therapeutic applications, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] this compound serves as a valuable building block in the synthesis of novel sulfonamide derivatives. The presence of the bromine atom on the phenyl ring offers a strategic handle for the introduction of various aryl and amino moieties through palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of the chemical space around the benzenesulfonamide core, enabling the fine-tuning of pharmacological properties. This guide will delve into the synthetic transformations of this compound and the biological significance of its derivatives.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 7454-54-8 |

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.18 g/mol |

| Melting Point | 116-117 °C |

| Appearance | White to off-white crystalline solid |

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is readily susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions provide efficient and versatile methods for the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-N-phenylbenzenesulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 85 | [4] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 82 | [4] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 75 | [4] |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 78 | [4] |

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-N-phenylbenzenesulfonamide

-

To a dried Schlenk tube, add N-(4-bromophenyl)pyrazine-2-carboxamide (1.0 mmol, 1.0 equiv., an analogue of the title compound), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[4]

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 10:1 mixture of 1,4-dioxane and water (8.25 mL).[4]

-

Heat the reaction mixture to 90 °C and stir for 24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination: Synthesis of N-Phenyl-4-(arylamino)benzenesulfonamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[3][5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are prevalent motifs in many biologically active molecules.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Table 2: Examples of Buchwald-Hartwig Amination Reactions with Aryl Bromides

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 95 | [6] |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 98 | [7] |

| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 110 | 24 | 98 | [7] |

| Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 110 | 24 | 92 | [7] |

Detailed Experimental Protocol: Synthesis of N-Phenyl-4-(phenylamino)benzenesulfonamide

-

To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Biological Significance of this compound Derivatives

Derivatives of this compound have shown a wide range of biological activities, making them attractive candidates for drug discovery programs. The specific activity is highly dependent on the nature of the substituent introduced via cross-coupling reactions.

Antibacterial Activity: Inhibition of Folic Acid Synthesis

Many sulfonamide-based drugs exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folic acid in bacteria.[8][9] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[8]

Caption: Inhibition of the COX-2 pathway by sulfonamide derivatives.

Anticancer Activity: Targeting Signaling Pathways

The versatility of the sulfonamide scaffold has led to the development of derivatives that exhibit anticancer activity through various mechanisms. One such mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. [10]The JAK/STAT pathway plays a critical role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers. [11]

JAK/STAT Signaling Pathway and Potential Inhibition

Caption: Modulation of the JAK/STAT pathway by sulfonamide derivatives. [1][12]

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its amenability to powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular architectures. The resulting sulfonamide derivatives have demonstrated significant potential as therapeutic agents, targeting a range of biological pathways implicated in various diseases. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for the discovery and development of novel, biologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their discovery as the first class of synthetic antimicrobial agents, sulfonamide-containing compounds have become a cornerstone of medicinal chemistry.[1][2] The iconic sulfanilamide moiety (-SO2NH2) has proven to be a remarkably versatile scaffold, leading to the development of drugs with a broad spectrum of biological activities.[3][4] Beyond their well-established antibacterial properties, sulfonamides have emerged as potent inhibitors of various enzymes and modulators of critical signaling pathways, demonstrating significant potential in the treatment of a wide array of diseases, including cancer, glaucoma, inflammation, and viral infections.[2][3][5] This technical guide provides an in-depth exploration of the biological potential of sulfonamide-containing compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support ongoing research and drug development efforts.

Diverse Biological Activities of Sulfonamide-Containing Compounds

The therapeutic utility of sulfonamides extends far beyond their initial application as antibiotics. This is attributed to the ability of the sulfonamide functional group to act as a bioisostere for other functional groups, such as carboxylic acids, and to participate in crucial binding interactions with various biological targets.[6] The diverse pharmacological activities exhibited by sulfonamide derivatives include:

-

Antimicrobial Activity: The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] This disruption of folate metabolism leads to a bacteriostatic effect.[9]

-

Anticancer Activity: Sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms.[10] These include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs), topoisomerases, and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][11][12] Certain sulfonamides can also induce apoptosis and perturb the cell cycle in cancer cells.[2][13]

-

Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in the design of inhibitors for a wide range of enzymes. A prominent example is the inhibition of carbonic anhydrases, where the sulfonamide group coordinates to the zinc ion in the enzyme's active site.[8][14] Other enzymes targeted by sulfonamide-based inhibitors include kinases, proteases, and topoisomerases.[15][16][17]

-

Anti-inflammatory and Other Activities: Certain sulfonamide derivatives, such as celecoxib, exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2).[18] Additionally, sulfonamides have been developed as diuretics, anticonvulsants, and antiviral agents.[19][20]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity of various sulfonamide-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of Sulfonamide Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide incorporating s-triazine (12d) | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [2] |

| Benzenesulfonamide incorporating s-triazine (12i) | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [2] |

| Benzenesulfonamide incorporating s-triazine (12d) | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [2] |

| Benzenesulfonamide incorporating s-triazine (12i) | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [2] |

| Chalcone-sulfonamide hybrid (4) | MCF-7 (Breast Cancer) | Potent activity reported | [21] |

| 1,2,3-Triazole-indole sulfonamide (12j) | SiHa (Cervical), A549 (Lung), MCF-7 (Breast), Colo-205 (Colon) | Superior activity to etoposide | [22] |

| Methanesulfonamide of cryptopleurine (5b) | Various human cancer cell lines | GI50: 0.02–0.06 | [13] |

| Synthesized Sulfonamide 1 | MDA-MB-468 (Breast Cancer) | < 30 | [1] |

| Synthesized Sulfonamide 2 | MCF-7 (Breast Cancer) | < 128 | [1] |

| Synthesized Sulfonamide 3 | HeLa (Cervical Cancer) | < 360 | [1] |

Table 2: Antimicrobial Activity of Sulfonamide Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus (clinical isolates) | 32 - 512 | [23] |

| Sulfonamide derivative (II) | S. aureus (clinical isolates) | 64 - 512 | [23] |

| Sulfonamide derivative (III) | S. aureus (clinical isolates) | 128 - 512 | [23] |

| Sulfonamide derivative (1b) | S. aureus (multidrug-resistant) | 64 | [9] |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | E. coli | 125 | [24] |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | S. aureus | 250 | [24] |

Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives (Ki values in nM)

| Compound/Derivative | CA Isoform | Ki (nM) | Reference |

| Pyrazole-carboxamide sulfonamide (15) | hCA II | 3.3 | [8] |

| Pyrazole-carboxamide sulfonamide (15) | hCA IX | 6.1 | [8] |

| Substituted benzenesulfonamide (AAZ) | βAbauCA | 191.0 | [14] |

| Ethoxzolamide (EZA) | βAbauca | 76.9 | [14] |

| Benzolamide (BZA) | βAbauCA | 112.6 | [14] |

| Indapamide (IND) | βAbauCA | Mid-nanomolar range | [14] |

Table 4: VEGFR-2 Inhibition by Sulfonamide Derivatives (IC50 values in nM)

| Compound/Derivative | IC50 (nM) | Reference |

| 1,5-diaryl-1,2,4-triazole-tethered sulfonamide (25) | 26.3 ± 0.4 | [11] |

| 1,5-diaryl-1,2,4-triazole-tethered sulfonamide (26) | 96.2 ± 2 | [11] |

| Substituted sulfonamide (1) | 23.1 ± 0.75 | [11] |

| Substituted sulfonamide (2) | 31.1 ± 0.75 | [11] |

| Isatin-sulfonamide hybrid (5) | 23.10 ± 0.41 | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of sulfonamides are underpinned by their interaction with various cellular signaling pathways and enzymes.

Folic Acid Synthesis Pathway Inhibition (Antimicrobial)

The classical antibacterial action of sulfonamides targets the folic acid synthesis pathway in bacteria, which is absent in humans.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition in Cancer

In the hypoxic tumor microenvironment, carbonic anhydrase IX (CA IX) is overexpressed and plays a crucial role in pH regulation, promoting cancer cell survival and metastasis. Sulfonamide-based inhibitors target CA IX, leading to a disruption of this process.

Caption: Sulfonamide inhibition of carbonic anhydrase IX in the tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological potential of sulfonamide-containing compounds. The following sections provide step-by-step protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of sulfonamide compounds against adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA.

-

Resuspend cells in complete medium and perform a cell count.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of the sulfonamide compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired test concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

-

-

Data Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[12]

-

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of sulfonamide compounds against bacterial strains.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfonamide compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the sulfonamide compound in CAMHB to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the sulfonamide compound that completely inhibits visible bacterial growth.[23]

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of carbonic anhydrase activity by monitoring the enzyme-catalyzed hydration of CO2.

Materials:

-

Purified carbonic anhydrase isoenzyme

-

Sulfonamide inhibitor

-

Tris-HCl buffer (pH 8.0)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the purified CA enzyme in buffer.

-

Prepare stock solutions of the sulfonamide inhibitor at various concentrations.

-

Prepare fresh CO2-saturated water by bubbling CO2 gas through ice-cold deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Pre-incubate the enzyme solution with the sulfonamide inhibitor at different concentrations for a specified time to allow for binding.

-

-

Stopped-Flow Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

-

Monitor the change in pH or use a pH indicator to follow the hydration of CO2 to bicarbonate and protons.

-

The initial rate of the reaction is measured.[8]

-

-

Data Analysis:

-

Determine the initial velocities at different inhibitor concentrations.

-

Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[8]

-

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Caption: Key structural features influencing the biological activity of sulfonamides.

Conclusion and Future Directions

Sulfonamide-containing compounds continue to be a rich source of therapeutic agents with a remarkable diversity of biological activities. Their proven success as antimicrobials has paved the way for their exploration in other disease areas, with significant progress made in the development of anticancer, anti-inflammatory, and enzyme-inhibitory agents. The future of sulfonamide research lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action and structure-activity relationships, facilitated by the experimental approaches outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The continued application of advanced synthetic methodologies and high-throughput screening techniques will undoubtedly lead to the discovery of the next generation of sulfonamide-based drugs to address pressing medical needs.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-phenylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a particular focus on their roles as enzyme inhibitors in anticancer and antimicrobial applications. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of biological activity data to facilitate comparative analysis. Furthermore, this guide illustrates the intricate signaling pathways associated with the therapeutic targets of these compounds through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a bromine atom at the 4-position of the benzene ring and an N-phenyl substitution creates the core structure of this compound, a versatile pharmacophore. The bromine atom not only influences the electronic properties of the molecule but also provides a convenient handle for further synthetic modifications, allowing for the generation of diverse analog libraries.

Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent inhibition of enzymes crucial for pathogen survival and cancer progression. Notably, these compounds have emerged as significant inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX), and show promise as antimicrobial agents. This guide will delve into the technical details of these aspects, providing a foundational resource for the scientific community.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically proceeds through the reaction of 4-bromobenzenesulfonyl chloride with aniline or its derivatives. This nucleophilic substitution reaction is a robust and widely used method for the formation of sulfonamide bonds.

General Synthesis of this compound

The fundamental reaction involves the coupling of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocol: Synthesis of a 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide Analog

The following protocol for a derivative provides a representative example of the synthetic methodology.[1]

Materials:

-

4-bromobenzenesulfonyl chloride

-

Concentrated ammonium hydroxide

-

Triphosgene

-

Triethylamine

-

n-propylamine

-

Dichloromethane (DCM)

-

Potassium carbonate

-

Toluene

-

Ethyl acetate (EA)

-

1 N HCl

-

Saturated aqueous NaCl

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

Step 1: Synthesis of 4-Bromobenzenesulfonamide

-

Cool concentrated ammonium hydroxide in a three-neck round-bottom flask equipped with an overhead stirrer, thermowell, and condenser in an ice/water bath to an internal temperature of 283 K.[1]

-

Add solid 4-bromobenzenesulfonyl chloride in portions over 5 minutes.[1]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 4-bromobenzenesulfonamide.

Step 2: Synthesis of n-Propylcarbamic chloride

-

Cool a solution of triphosgene in dichloromethane (DCM) in a round-bottom flask.

-

Slowly add a solution of triethylamine and n-propylamine in DCM dropwise over 15 minutes, maintaining an internal temperature between 278 and 283 K.[1]

Step 3: Synthesis of 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide

-

Charge a round-bottom flask with 4-bromobenzenesulfonamide, potassium carbonate, and toluene.

-

Heat the mixture to reflux and add the previously prepared n-propylcarbamic chloride solution dropwise.

-

After the addition is complete, cool the reaction to room temperature and add 1 N HCl.

-

Extract the mixture with ethyl acetate (EA).

-

Wash the combined organic layers with 1 N HCl and saturated aqueous NaCl, then dry over MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

Biological Activities and Therapeutic Potential

This compound derivatives have shown significant promise in several therapeutic areas, primarily due to their enzyme inhibitory activities.

Anticancer Activity: Carbonic Anhydrase Inhibition

A major focus of research on benzenesulfonamide derivatives has been their potent inhibition of carbonic anhydrases (CAs).[2][3][4][5][6] Of particular interest is the inhibition of tumor-associated isoforms, CA IX and CA XII.[2][4][5]

Mechanism of Action: Under hypoxic conditions, prevalent in solid tumors, cancer cells upregulate the expression of CA IX. This enzyme plays a crucial role in maintaining the intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons. The resulting acidic tumor microenvironment promotes tumor growth, invasion, and metastasis.[2][3] Benzenesulfonamide inhibitors bind to the zinc ion in the active site of CA IX, blocking its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis and inhibiting tumor progression.[3]

Signaling Pathway: The inhibition of CA IX disrupts the pH regulation in cancer cells, which in turn affects several downstream signaling pathways, including HIF-1, NFκB, and STAT3, all of which are critical for cancer cell survival and proliferation.[2]

Antimicrobial Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth.

Quantitative Biological Data

The following tables summarize the biological activity of various benzenesulfonamide derivatives. It is important to note that data for the specific core molecule, this compound, is limited in the public domain. The presented data is for structurally related analogs and serves as a comparative reference.

Table 1: Carbonic Anhydrase Inhibition

| Compound Class | CA Isoform | Ki (nM) | Reference |

| Benzenesulfonamides | hCA I | 41.5 - 1500 | [5] |

| Benzenesulfonamides | hCA II | 30.1 - 755 | [5] |

| Benzenesulfonamides | hCA IX | 1.5 - 38.9 | [5] |

| Benzenesulfonamides | hCA XII | 0.8 - 12.4 | [5] |

| Phthalimide-capped Benzenesulfonamides | hCA I | 28.5 | [7] |

| Phthalimide-capped Benzenesulfonamides | hCA II | 2.2 | [7] |

Table 2: Anticancer Activity (IC50 Values)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide Analogs | U87 (Glioblastoma) | 58.6 | [7] |

| 1,4-Naphthoquinone Analogs | DU-145 (Prostate) | 1 - 3 | [8] |

| 1,4-Naphthoquinone Analogs | MDA-MB-231 (Breast) | 1 - 3 | [8] |

| 1,4-Naphthoquinone Analogs | HT-29 (Colon) | 1 - 3 | [8] |

Table 3: Antimicrobial Activity (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromo-N-Alkylthiophene-2-Sulfonamides | K. pneumoniae | 0.39 - 3.125 | [9] |

| 1-Phenylnaphthalenes | S. aureus (MSSA) | 0.5 | [10] |

| 1-Phenylnaphthalenes | S. aureus (MRSA) | 2.0 - 4.0 | [10] |

| Carbazole Derivatives | S. aureus | 30 - 50 | [11] |

Experimental Protocols for Biological Evaluation

To facilitate further research and development, this section provides detailed protocols for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

-

Microplate reader

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well in 100 µL of culture medium. The optimal seeding density depends on the cell line's growth rate.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for an additional 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-N,N,3-trimethylbenzenesulphonamide synthesis - chemicalbook [chemicalbook.com]

- 12. a2bchem.com [a2bchem.com]

The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Among the vast landscape of sulfonamide-containing scaffolds, 4-Bromo-N-phenylbenzenesulfonamide serves as a crucial intermediate and a key building block for the synthesis of diverse biologically active molecules. Its unique structural features, including the reactive bromine atom and the modifiable N-phenyl group, provide a versatile platform for the development of novel drug candidates with a broad spectrum of pharmacological activities. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound and Its Derivatives

The core structure of this compound is typically synthesized through the reaction of 4-bromobenzenesulfonyl chloride with aniline. This straightforward nucleophilic substitution reaction provides a high yield of the desired product. Further derivatization can be achieved by modifying the aniline ring or by substituting the bromine atom, often via cross-coupling reactions.

General Experimental Protocol for the Synthesis of this compound:

A solution of aniline (1 equivalent) in a suitable solvent, such as pyridine or dichloromethane, is cooled in an ice bath. To this stirred solution, 4-bromobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.